![molecular formula C10H16Br2O3 B2781899 Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate CAS No. 2551118-35-3](/img/structure/B2781899.png)
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is an organic compound with the molecular formula C10H16Br2O3. It is a brominated ester that features a cyclobutyl ring and an ethoxy group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate typically involves the bromination of a cyclobutyl precursor followed by esterification. One common method includes the reaction of cyclobutanone with ethyl bromoacetate in the presence of a base to form the intermediate, which is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic substitution: Sodium ethoxide in ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Nucleophilic substitution: Substituted cyclobutyl acetates.
Elimination: Cyclobutyl alkenes.
Reduction: Cyclobutyl alcohols.
Applications De Recherche Scientifique
Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ester group can participate in various transformations. The compound’s unique structure allows it to interact with specific molecular targets, making it useful in mechanistic studies and as a synthetic intermediate .
Comparaison Avec Des Composés Similaires
2-Bromoethyl ether: Another brominated compound with similar reactivity but different structural features.
Ethyl 2-bromobenzoate: Shares the brominated ester functionality but differs in the aromatic ring structure.
Uniqueness: Ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and for developing novel synthetic methodologies .
Propriétés
IUPAC Name |
ethyl 2-bromo-2-[1-(2-bromoethoxy)cyclobutyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O3/c1-2-14-9(13)8(12)10(4-3-5-10)15-7-6-11/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJLFIKZUCIBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCC1)OCCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2781816.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)
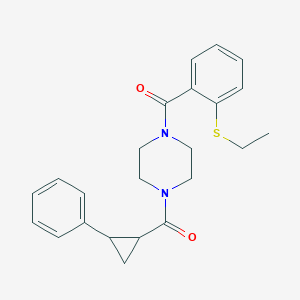

![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)

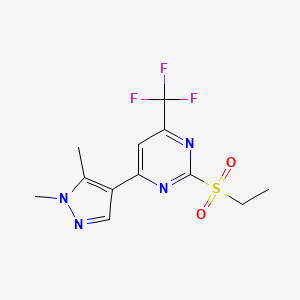
![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
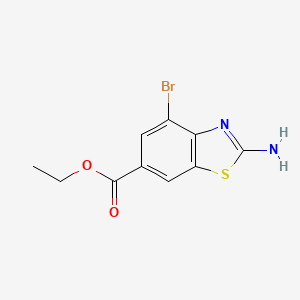

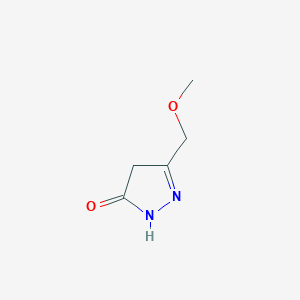
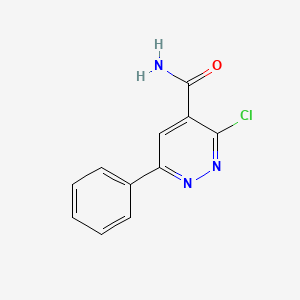
![Benzyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2781839.png)
